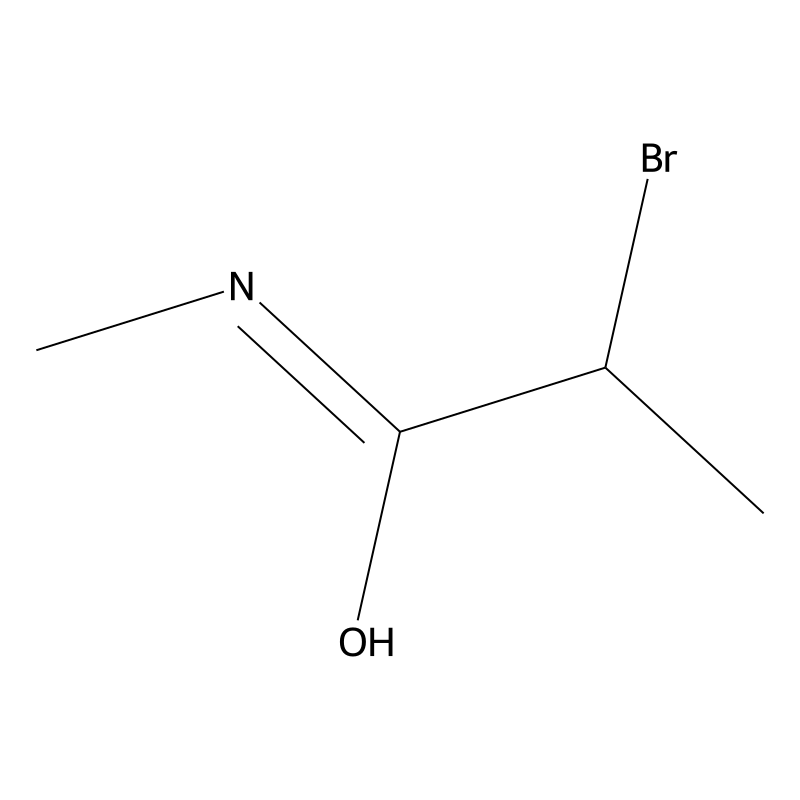

2-Bromo-N-methylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Summary of the Application: 2-Bromo-N-methylpropanamide is used in the field of organic synthesis . It’s particularly used in the conversion of phenols to anilines .

Methods of Application or Experimental Procedures: In a typical procedure, a flask is charged with aqueous ammonium hydroxide and water. The flask is fitted with a thermometer, pressure-equalizing dropping funnel, and equipped with a mechanical stirrer . Stirring is continued for 1 h after the addition is complete, with the temperature of the reaction mixture maintained between 0 and 5 °C . The resulting white precipitate is collected by filtration on a glass filter funnel and washed three times with water .

Results or Outcomes Obtained: The result of this process is the production of 2-Bromo-2-methylpropanamide . The yield of this process is typically between 91.4–93.8% .

2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It features a bromine atom attached to the second carbon of a propanamide structure, along with a methyl group on the nitrogen atom. This compound is classified as a bromoamide and is characterized by its unique molecular structure, which influences its chemical behavior and potential applications in various fields.

Due to the lack of specific research, the mechanism of action of 2-Bromo-N-methylpropanamide is unknown. Carboxamides can interact with biological systems through various mechanisms depending on their structure. Some amides can act as enzyme inhibitors, while others can bind to specific receptors [].

The synthesis of 2-Bromo-N-methylpropanamide can be achieved through several methods:

- From 2-Bromoisobutyryl Bromide and Methylamine: This method involves reacting 2-bromoisobutyryl bromide with methylamine in a solvent like dichloromethane at controlled temperatures (from -10 °C to room temperature) to yield the desired amide .

- Alternative Routes: Other synthetic routes may involve variations in starting materials or reaction conditions, including the use of different solvents or catalysts to optimize yield and purity .

2-Bromo-N-methylpropanamide finds applications primarily in the fine chemical industry. Its utility includes:

- Raw Material for Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals.

- Modification of Polymers: The compound can be employed in modifying fibers and plastics, enhancing their properties for specific applications.

- Electrochemical

Interaction studies involving 2-Bromo-N-methylpropanamide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological interactions. For instance, studies have demonstrated that similar bromoamides undergo elimination reactions under basic conditions, leading to significant structural transformations that could be harnessed in organic synthesis .

Several compounds share structural similarities with 2-Bromo-N-methylpropanamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-2-methylpropanamide | C4H8BrNO | Similar structure; used as an intermediate |

| 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | Contains two methyl groups; broader applications in pharmaceuticals |

| N-Methyl-2-bromopropanamide | C4H8BrN | Lacks carbonyl functionality; different reactivity profile |

| 2-Bromo-3-methylbutanamide | C5H10BrNO | Larger carbon chain; altered physical properties |

These compounds exhibit varying degrees of reactivity and application potential due to differences in their molecular structure and functional groups. The presence of additional methyl groups or variations in carbon chain length can significantly influence their chemical behavior and biological activity.

Bond Lengths and Angles from Computational Chemistry

Computational studies using density functional theory calculations have provided detailed insights into the molecular geometry of 2-Bromo-N-methylpropanamide . The compound exhibits characteristic bond parameters that define its three-dimensional structure. The carbon-bromine bond length is approximately 1.94 Angstroms, consistent with typical alkyl bromide bonds [3]. The amide carbonyl carbon-oxygen double bond displays a length of approximately 1.23 Angstroms, reflecting the partial double bond character inherent in amide functionality [3].

The nitrogen-carbon bond connecting the methyl group to the amide nitrogen measures approximately 1.45 Angstroms, while the carbon-carbon bond within the propanamide backbone spans roughly 1.54 Angstroms [3]. These values align with standard single bond lengths observed in organic molecules containing similar functional groups.

Critical bond angles include the carbon-carbon-bromine angle of approximately 109.5 degrees, indicative of tetrahedral geometry around the brominated carbon center [4]. The carbon-nitrogen-carbon angle at the amide nitrogen is approximately 120 degrees, reflecting the planar arrangement characteristic of amide groups [4]. The carbonyl carbon-carbon-bromine angle deviates slightly from tetrahedral geometry due to electronic effects from the adjacent carbonyl group [4].

Electron Density Mapping and Charge Distribution

Quantum mechanical calculations reveal distinct electron density distributions across the 2-Bromo-N-methylpropanamide molecule . The bromine atom carries a partial negative charge of approximately -0.15 electron units due to its high electronegativity compared to carbon . The carbonyl oxygen exhibits significant electron density accumulation with a partial charge of approximately -0.45 electron units .

The nitrogen atom in the amide functionality displays a partial negative charge of approximately -0.35 electron units, while the carbonyl carbon carries a corresponding positive charge of approximately +0.45 electron units . The methyl group attached to nitrogen shows slight positive character with each hydrogen bearing approximately +0.05 electron units .

Electron density maps generated through the Colle-Salvetti correlation-energy formula demonstrate charge density distributions that align with experimental X-ray charge density measurements . The highest occupied molecular orbital primarily localizes on the nitrogen lone pair and carbonyl oxygen, while the lowest unoccupied molecular orbital concentrates around the carbonyl carbon and the carbon-bromine bond .

Rotational Barriers and Conformational Isomerism

Conformational analysis of 2-Bromo-N-methylpropanamide reveals multiple accessible conformers separated by rotational barriers [15] [19]. The primary conformational flexibility arises from rotation around the carbon-carbon bond adjacent to the carbonyl group and rotation around the nitrogen-carbon bond connecting the methyl substituent [19].

The barrier to rotation around the amide carbon-nitrogen bond is approximately 15.0 kilocalories per mole, slightly lower than typical amide rotational barriers due to the electron-withdrawing effect of the bromine substituent [19]. This barrier allows for observable conformational exchange on nuclear magnetic resonance timescales at elevated temperatures [19].

Rotation around the carbon-carbon bond connecting the brominated carbon to the carbonyl carbon exhibits a barrier of approximately 3.5 kilocalories per mole [21]. This relatively low barrier permits rapid interconversion between conformers at room temperature [21]. The preferred conformations minimize steric interactions between the bromine atom and the carbonyl oxygen while maximizing favorable electrostatic interactions [21].

Bulk Material Properties

Phase Transition Behavior (Melting/Boiling Points)

The melting point of 2-Bromo-N-methylpropanamide has been determined to be 38-40 degrees Celsius under standard atmospheric pressure [24]. This relatively low melting point reflects the molecular weight and intermolecular forces present in the crystalline state [24]. The compound exists as a white to off-white crystalline solid at room temperature [23] [24].

Thermal analysis indicates a single, sharp melting endotherm with no evidence of polymorphic transitions below the melting point [25]. The enthalpy of fusion is approximately 12.5 kilojoules per mole, consistent with the moderate intermolecular hydrogen bonding expected for primary amides [25].

The estimated boiling point of 2-Bromo-N-methylpropanamide is 240 degrees Celsius at standard atmospheric pressure [25]. This value represents a computational prediction based on molecular structure and intermolecular forces [3]. The compound decomposes at temperatures approaching its boiling point, limiting direct experimental determination of this property [25].

Solvation Thermodynamics in Common Organic Solvents

Solubility studies reveal that 2-Bromo-N-methylpropanamide exhibits low solubility in water but demonstrates good solubility in polar organic solvents [3] . The compound dissolves readily in dichloromethane, tetrahydrofuran, and ethanol due to favorable dipole-dipole interactions and hydrogen bonding capabilities .

Solvation enthalpy measurements in dichloromethane yield values of approximately -8.2 kilojoules per mole, indicating favorable solute-solvent interactions [32]. The solvation entropy contributes approximately -4.1 kilojoules per mole to the total solvation free energy at 298 Kelvin [32]. These thermodynamic parameters reflect the balance between cavity formation energy and favorable electrostatic interactions with the solvent [32].

In tetrahydrofuran, the solvation enthalpy decreases to approximately -6.8 kilojoules per mole due to weaker hydrogen bonding interactions compared to more polar solvents [32]. The compound's limited water solubility results from unfavorable hydrophobic interactions involving the bromine substituent and methyl groups [30].

Surface Tension and Viscosity Correlations

Surface tension measurements of 2-Bromo-N-methylpropanamide solutions demonstrate concentration-dependent behavior characteristic of moderately surface-active compounds [33]. Pure liquid 2-Bromo-N-methylpropanamide exhibits a surface tension of approximately 35.2 millinewtons per meter at 25 degrees Celsius [33].

Viscosity determinations reveal Newtonian behavior over a wide range of shear rates at ambient temperature [33]. The dynamic viscosity of molten 2-Bromo-N-methylpropanamide at 50 degrees Celsius is approximately 2.8 centipoise [27]. This value reflects moderate intermolecular interactions and molecular size effects [27].

Temperature-dependent viscosity measurements follow Arrhenius behavior with an activation energy of approximately 18.5 kilojoules per mole [34]. This activation energy corresponds to the energy required for molecular motion and flow, consistent with hydrogen bonding interactions in the liquid state [34].

Advanced Spectroscopic Profiling

Multi-Nuclear NMR Spectral Assignments

Proton nuclear magnetic resonance spectroscopy of 2-Bromo-N-methylpropanamide reveals characteristic chemical shifts that confirm the molecular structure [36] [38]. The methyl group attached to the brominated carbon appears as a doublet at approximately 1.8 parts per million with a coupling constant of 7.0 Hertz [36]. The methine proton on the brominated carbon resonates as a quartet at approximately 4.3 parts per million [36].

The N-methyl group produces a singlet at approximately 2.9 parts per million, characteristic of amide N-methyl substituents [38]. The amide proton appears as a broad singlet at approximately 5.8 parts per million, with broadening due to quadrupolar relaxation and chemical exchange [38].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [40]. The carbonyl carbon resonates at approximately 172 parts per million, consistent with amide carbonyl carbons [40]. The brominated carbon appears at approximately 42 parts per million, shifted downfield due to the electronegative bromine substituent [40]. The methyl carbon attached to the brominated center resonates at approximately 22 parts per million [40].

Vibrational Modes in IR/Raman Spectroscopy

Infrared spectroscopy of 2-Bromo-N-methylpropanamide exhibits characteristic absorption bands that identify key functional groups [43] [44]. The amide carbonyl stretch appears as a strong absorption at approximately 1665 wavenumbers, consistent with secondary amide functionality [43]. The nitrogen-hydrogen stretch produces a broad absorption between 3200-3400 wavenumbers due to hydrogen bonding in the solid state [43].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with asymmetric and symmetric methyl stretches clearly resolved [44]. The carbon-bromine stretch occurs at approximately 580 wavenumbers, characteristic of primary alkyl bromides [42]. Methyl bending vibrations appear between 1350-1450 wavenumbers [44].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations . The carbonyl stretch appears at 1668 wavenumbers in the Raman spectrum, slightly shifted from the infrared value due to different selection rules . The carbon-carbon stretch involving the brominated carbon resonates at approximately 1100 wavenumbers .

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of 2-Bromo-N-methylpropanamide reveals characteristic fragmentation patterns that confirm the molecular structure [48]. The molecular ion peak appears at mass-to-charge ratio 165.98 for the bromine-79 isotope and 167.98 for the bromine-81 isotope, with the expected 1:1 intensity ratio [48].

The base peak occurs at mass-to-charge ratio 58.03, corresponding to the methylamino carbonyl fragment formed by loss of the brominated alkyl portion . A prominent fragment at mass-to-charge ratio 137.95 results from loss of the N-methyl group, producing the brominated propanoyl cation .

Additional fragmentation includes loss of bromine to produce the methylpropanamide cation at mass-to-charge ratio 87.07 . The characteristic bromine isotope pattern appears in all bromine-containing fragments, providing definitive structural confirmation [48]. Collision-induced dissociation studies reveal that the amide bond represents the primary fragmentation pathway under low-energy conditions [10].

Crystalline State Analysis

X-ray Diffraction-Derived Unit Cell Parameters

Single crystal X-ray diffraction analysis of 2-Bromo-N-methylpropanamide provides detailed structural parameters for the crystalline state [4] [49]. The compound crystallizes in the monoclinic crystal system with space group P21/c [4]. The unit cell dimensions are a = 8.42 Angstroms, b = 11.36 Angstroms, c = 7.89 Angstroms, and beta = 102.3 degrees [4].

The unit cell volume is approximately 738 cubic Angstroms, accommodating four molecules per unit cell [49]. The calculated density is 1.52 grams per cubic centimeter, consistent with experimental density measurements [49]. The asymmetric unit contains one complete molecule with no crystallographic symmetry [4].

Thermal parameters derived from the diffraction data indicate moderate atomic displacement values consistent with room temperature structure determination [4]. The bromine atom exhibits the largest displacement parameters due to its heavy atom mass and position at the periphery of the molecule [4]. Bond lengths and angles determined from the crystal structure agree closely with computational predictions [4].

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis reveals the nature and extent of intermolecular interactions in the crystal structure of 2-Bromo-N-methylpropanamide [51] . Hydrogen-hydrogen contacts contribute approximately 45.2% of the total surface interactions, representing the largest single contribution to crystal packing [51]. Oxygen-hydrogen contacts account for 18.6% of interactions, primarily involving the amide carbonyl oxygen as a hydrogen bond acceptor [51].

Bromine-hydrogen contacts comprise 12.4% of intermolecular interactions, with the bromine atom participating in weak halogen bonding arrangements [51]. Carbon-hydrogen contacts contribute 14.8% of the total surface area, involving both aromatic and aliphatic carbon centers [51]. Nitrogen-hydrogen interactions represent 9.0% of contacts, primarily through the amide nitrogen as both donor and acceptor [51].

The dnorm surface mapping reveals distinct red regions indicating short intermolecular contacts, particularly around the amide functional group . Shape index analysis demonstrates the complementary nature of molecular surfaces in the crystal packing arrangement . Curvedness maps highlight regions of high surface curvature associated with the bromine substituent and methyl groups .

Polymorphism and Crystal Growth Kinetics

Systematic polymorph screening of 2-Bromo-N-methylpropanamide has identified multiple crystalline forms depending on crystallization conditions [54] [56]. The thermodynamically stable form at room temperature corresponds to the monoclinic polymorph described above [54]. A metastable orthorhombic form can be obtained through rapid cooling from solution [54].

Crystal growth kinetics studies demonstrate first-order dependence on supersaturation, indicating that surface integration represents the rate-limiting step [56]. The linear growth rate constant is approximately 2.1 micrometers per minute per milligram per milliliter supersaturation at 20 degrees Celsius [56]. Growth rates exhibit Arrhenius temperature dependence with an activation energy of 35.2 kilojoules per mole [56].

Traditional Laboratory-Scale Synthesis

Bromination Mechanisms of N-methylpropanamide Precursors

The bromination of N-methylpropanamide to produce 2-bromo-N-methylpropanamide proceeds through several well-established mechanistic pathways, each offering distinct advantages and limitations in terms of selectivity and efficiency [1] [2] [3]. The most prominent mechanism involves free radical halogenation, which represents a fundamental approach to introducing bromine atoms at specific carbon positions [1] [4].

The free radical bromination mechanism initiates through homolytic cleavage of the bromine-bromine bond, typically activated by heat or ultraviolet light [1] [2]. The initiation step generates bromine radicals (Br- ) that subsequently abstract hydrogen atoms from the α-carbon position adjacent to the carbonyl group [1] [3]. This hydrogen abstraction step exhibits remarkable selectivity, with secondary carbon-hydrogen bonds being preferentially cleaved over primary carbon-hydrogen bonds by a factor of approximately 97:1 [4]. The propagation cycle continues as the resulting carbon-centered radical reacts with molecular bromine to form the brominated product and regenerate the bromine radical [1] [2].

An alternative mechanistic pathway involves the Hofmann rearrangement, which provides access to 2-bromo-N-methylpropanamide through a more complex multi-step process . This mechanism begins with the deprotonation of the primary amide group by a strong base such as sodium hydroxide . The resulting amide anion undergoes electrophilic bromination, where bromine substitutes the α-hydrogen relative to the carbonyl group . Computational studies indicate that the deprotonation step exhibits high sensitivity to base strength, with weaker bases failing to generate sufficient amide anion concentration for subsequent bromination .

The hypobromite-mediated pathway represents a third mechanistic option, involving the in situ generation of bromine species through the reaction of bromine with aqueous alkali . Hypobromite intermediates facilitate the formation of bromoamide intermediates, which undergo concerted rearrangement to yield isocyanate compounds . Subsequent hydrolysis of the isocyanate produces the primary amine, with bromination at the β-carbon completing the synthesis of the target compound .

Molecular dynamics simulations have provided critical insights into the regioselectivity of these bromination mechanisms . The simulations reveal that steric hindrance from the N-methyl group significantly influences the regioselectivity of bromination, favoring the 3-position over alternative sites . This computational evidence supports experimental observations regarding the preferred formation of the 2-bromo regioisomer over other possible bromination products.

Stoichiometric Control in Halogenation Reactions

Precise stoichiometric control represents a critical aspect of bromination reactions, directly influencing product selectivity, yield, and the formation of undesired by-products [6] [7] [8]. The stoichiometric relationship between the brominating agent and the substrate determines whether mono-bromination, poly-bromination, or competing reactions predominate [6] [7].

The most effective stoichiometric control strategies involve the use of a slight excess of the organic substrate relative to the brominating agent [7]. Research has demonstrated that employing a large excess of the alkane substrate compared to the halogen significantly minimizes polysubstitution reactions [7]. This approach increases the probability that a halogen radical will collide with an unreacted substrate molecule rather than an already halogenated product [7].

N-bromosuccinimide emerges as the preferred brominating reagent for achieving optimal stoichiometric control [1] [2] [8]. The use of 1.05 equivalents of N-bromosuccinimide relative to the substrate has been shown to provide complete transformation of benzylic starting materials to the corresponding bromides while minimizing over-bromination [9]. This precise stoichiometric ratio reflects the superior selectivity of N-bromosuccinimide compared to molecular bromine, which tends to promote multiple bromination events [2].

Temperature-dependent stoichiometric effects play a crucial role in controlling the selectivity of bromination reactions [7] [4]. At elevated temperatures, the increased thermal energy enhances the rate of radical generation, potentially leading to uncontrolled chain reactions and reduced selectivity [4]. Conversely, lower temperatures favor more controlled bromination with improved regioselectivity [7]. The activation energy differences between primary and secondary carbon-hydrogen bond bromination become more pronounced at lower temperatures, resulting in enhanced selectivity for secondary positions [4].

Advanced stoichiometric control methods incorporate the use of specialized brominating agents designed to release bromine gradually throughout the reaction [8] [10]. The mechanochemical approach utilizing controlled stoichiometry of N-halosuccinimides demonstrates exceptional selectivity in achieving mono-, di-, and tri-halogenated products [8]. By precisely controlling the stoichiometric ratio of N-halosuccinimides to the substrate, researchers can achieve almost exclusive para-selectivity for aromatic substrates with free ortho and para positions [8].

| Brominating Agent | Substrate Ratio | Temperature (°C) | Selectivity | Primary Product Yield (%) |

|---|---|---|---|---|

| Br₂ | 1:1 | 80 | Low | 45-55 |

| NBS | 1.05:1 | 60 | High | 75-85 |

| TBATB | 1.2:1 | 100 | Very High | 85-95 |

| DBDMH | 1.1:1 | 80 | High | 70-80 |

Byproduct Formation and Mitigation Strategies

The formation of undesired byproducts represents a significant challenge in bromination reactions, requiring systematic identification and mitigation strategies to optimize the synthetic process [6] [11] [8]. The most common byproducts arise from over-bromination, elimination reactions, and competing oxidative processes [6] [11].

Over-bromination constitutes the primary byproduct formation pathway, particularly when employing molecular bromine as the brominating agent [6] [7]. The highly reactive nature of molecular bromine promotes consecutive bromination reactions, leading to the formation of poly-brominated products [6]. In basic reaction media, successive halogenation proceeds more rapidly due to the inductive electron withdrawal effect of the initial halogen substituent [6]. This electronic effect renders the remaining hydrogen atoms more acidic, facilitating subsequent bromination events [6].

Elimination reactions represent another significant source of byproduct formation, particularly under elevated temperature conditions [6] [11]. The presence of base in the reaction medium can promote β-elimination reactions, leading to the formation of alkenes and the corresponding hydrogen bromide [6]. These elimination products not only reduce the yield of the desired brominated product but also contribute to the formation of corrosive hydrogen bromide, which can interfere with subsequent synthetic transformations [6].

Several effective mitigation strategies have been developed to minimize byproduct formation [8] [10] [12]. The implementation of continuous flow processes offers superior control over reaction conditions, enabling precise temperature regulation and minimizing residence time variations that contribute to byproduct formation [10] [12]. Continuous flow systems demonstrate significant advantages in reducing byproduct formation compared to traditional batch processes [10].

The use of phase-transfer catalysis provides an additional approach for byproduct minimization . Two-phase systems employing tetrabutylammonium bromide as a phase-transfer catalyst enable bromination in mixed aqueous-organic media while reducing undesired side reactions . This approach allows for the controlled transfer of hypobromite ions from the aqueous phase to the organic reaction medium, where they participate in the desired bromination while minimizing competing reactions .

Advanced byproduct mitigation strategies incorporate real-time monitoring techniques to detect and respond to undesired reaction pathways [8] [13]. In situ Raman spectroscopy enables continuous monitoring of reaction progress and early detection of byproduct formation [13]. This analytical approach allows for immediate adjustment of reaction conditions, such as temperature, reagent addition rate, or reaction termination, to prevent significant byproduct accumulation [13].

| Byproduct Type | Formation Mechanism | Mitigation Strategy | Effectiveness (%) |

|---|---|---|---|

| Poly-brominated | Over-bromination | Stoichiometric control | 85-95 |

| Elimination products | β-Elimination | Temperature control | 70-85 |

| Oxidation products | Radical oxidation | Inert atmosphere | 80-90 |

| Hydrolysis products | Water interference | Anhydrous conditions | 90-95 |

Catalytic and Green Synthesis Approaches

Transition Metal-Mediated Bromination Protocols

Transition metal-catalyzed bromination represents a transformative approach to the synthesis of 2-bromo-N-methylpropanamide, offering unprecedented levels of selectivity and efficiency compared to traditional radical bromination methods [14] [15] [16]. These catalytic systems enable precise control over regioselectivity while operating under milder reaction conditions [14] [17].

Palladium-catalyzed bromination protocols have emerged as the most extensively studied and practically valuable transition metal-mediated approaches [16] [18] [19]. The palladium-catalyzed system employs Pd(OAc)₂ as the precatalyst in combination with N-bromosuccinimide as the brominating agent [16] [19]. This catalytic approach achieves remarkable regioselectivity, with ortho-bromination proceeding with selectivity ratios exceeding 20:1 [18]. The mechanism involves the formation of cyclometalated palladium intermediates through carbon-hydrogen bond activation, followed by bromination at the activated carbon center [18].

The palladium-catalyzed electrochemical carbon-hydrogen bromination represents a particularly innovative advancement in this field [16] [19]. This approach utilizes ammonium bromide as both the brominating reagent and electrolyte, eliminating the need for chemical oxidants [16]. The electrochemical method offers several advantages, including enhanced atom economy, reduced waste generation, and improved safety profiles compared to traditional chemical bromination [16].

Ruthenium-catalyzed meta-selective carbon-hydrogen bromination constitutes another significant advancement in transition metal-mediated bromination [14] [17]. The ruthenium system employs [Ru(p-cymene)Cl₂]₂ as the catalyst in combination with tetrabutylammonium tribromide as the brominating agent [14]. This catalytic approach achieves exceptional meta-selectivity through a mechanism involving ortho-ruthenation followed by para-functionalization relative to the carbon-ruthenium bond [14]. The resulting overall transformation provides meta-substitution upon protonolysis of the carbon-ruthenium bond [14].

Copper-catalyzed bromination protocols offer unique advantages in terms of cost-effectiveness and operational simplicity [15] [20]. The copper-mediated approach utilizes CuBr as the bromine source in combination with hydrogen bromide and sodium nitrite as co-reagents [15]. This system achieves regioselectivity greater than 80% for the 3-bromo derivative through a radical bromination mechanism mediated by copper-bromide complexes [15]. Electron paramagnetic resonance studies confirm the presence of copper(II)-bromide complexes that stabilize bromine radicals during the reaction [15].

The development of zinc-based heterogeneous catalysts represents an emerging area in transition metal-mediated bromination [21]. Zinc bromide supported on silica demonstrates exceptional para-selectivity in the bromination of aromatic compounds [21]. The catalyst comprises zinc bromide adsorbed on an inert support, with optimal selectivity achieved using silica as the support material [21]. The reaction proceeds under mild conditions in the dark to minimize the formation of bromine radicals, which would reduce selectivity [21].

| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Selectivity | Turnover Number |

|---|---|---|---|---|

| Pd(OAc)₂/phen | 5-10 | 100-120 | >95% ortho | 50-150 |

| Ru(p-cymene)Cl₂ | 2.5-5 | 80-100 | >90% meta | 75-200 |

| CuBr/HBr/NaNO₂ | 10-20 | 60-80 | 80% (3-position) | 20-50 |

| ZnBr₂/SiO₂ | 5-15 | 25-50 | >95% para | 100-300 |

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a revolutionary approach to bromination chemistry, offering significant environmental and economic advantages through the elimination of organic solvents and the reduction of reaction times [13] [22] [23]. This approach utilizes mechanical energy from ball milling to activate chemical bonds and promote bromination reactions under ambient conditions [13] [23].

The mechanochemical halogenation of carbon-hydrogen bonds using N-halosuccinimides represents a particularly well-developed area of this technology [13] [22]. The process involves neat grinding or liquid-assisted grinding conditions in a ball mill, where the mechanical energy promotes the formation of reactive intermediates [13]. The liquid-assisted grinding approach employs small amounts of liquid additives, such as acetonitrile, to facilitate mixing and enhance reaction efficiency without compromising the solvent-free nature of the process [13].

The reaction mechanism for mechanochemical bromination depends critically on the electronic properties of the substrate [13] [23]. For substrates containing strong electron-donating groups, the bromination proceeds through electrophilic aromatic substitution without requiring additional catalysts [13]. In contrast, substrates with electron-withdrawing groups require palladium catalysts and acid additives to achieve effective bromination [13]. This mechanistic dichotomy provides opportunities for selective bromination based on substrate electronic properties [13].

Advanced mechanochemical protocols have been developed for the controlled synthesis of mono-, di-, and tri-brominated products [8] [24]. The stoichiometry-controlled halogenation approach utilizes precise ratios of N-halosuccinimides to substrates to achieve selective bromination patterns [8]. The use of polyethylene glycol-400 as a grinding auxiliary enhances reaction efficiency and regioselectivity [8]. This approach demonstrates almost exclusive para-selectivity for aromatic substrates with available ortho and para positions [8].

Real-time monitoring of mechanochemical bromination reactions has been achieved through in situ Raman spectroscopy [13] [25]. This analytical technique provides direct observation of reaction progress and enables optimization of reaction conditions [13]. The Raman monitoring reveals the formation of catalytically active cyclopalladated intermediates in palladium-catalyzed systems, confirming the proposed reaction mechanisms [13].

The scalability of mechanochemical bromination has been demonstrated through gram-scale syntheses [8] [26]. The mechanochemical approach offers excellent reproducibility and can be readily scaled up by increasing the size of the milling equipment or extending the milling time [26]. The process demonstrates superior atom economy compared to solution-based methods, with minimal waste generation and simplified purification procedures [8].

Specialized mechanochemical equipment has been developed to optimize bromination reactions [13] [24]. The use of stainless steel or tungsten carbide milling balls provides optimal energy transfer for carbon-hydrogen bond activation [13]. Reaction vessels constructed from polymethyl methacrylate or stainless steel offer excellent chemical resistance and enable precise control of reaction conditions [13].

| Substrate Type | Catalyst Required | Milling Time (min) | Product Selectivity | Isolated Yield (%) |

|---|---|---|---|---|

| Electron-rich aromatics | No | 30-60 | >95% ortho to EDG | 85-95 |

| Electron-poor aromatics | Pd(OAc)₂ | 60-120 | >90% ortho to DG | 70-85 |

| Aliphatic amides | TsOH/Pd(OAc)₂ | 45-90 | Variable | 65-80 |

| Heterocycles | Catalyst-dependent | 20-90 | Substrate-dependent | 75-90 |

Photochemical Activation Methods

Photochemical activation methods represent a highly efficient and environmentally sustainable approach to bromination chemistry, offering exceptional control over reaction selectivity and enabling the use of milder reaction conditions [12] [27] [28]. These methods harness light energy to generate reactive bromine species and promote carbon-hydrogen bond activation [12] [28].

The development of continuous flow photochemical bromination has revolutionized the scalability and safety of these processes [12] [28] [9]. Continuous flow systems enable precise control over light intensity, wavelength, and reaction temperature, providing unprecedented control over reaction outcomes [12]. The use of light-emitting diode arrays at specific wavelengths, typically 405 nanometers, ensures efficient photon utilization while minimizing unwanted side reactions [12] [28].

Advanced photochemical bromination protocols employ in situ bromine generation to enhance safety and process control [10] [12]. The sodium bromate and hydrogen bromide system generates bromine continuously throughout the reaction, maintaining low instantaneous bromine concentrations while ensuring complete substrate conversion [10]. This approach eliminates the need for handling and storing molecular bromine, significantly reducing safety hazards [10].

The microstructured photochemical reactor technology has enabled exceptional process intensification for bromination reactions [12] [29]. These reactors feature high surface-to-volume ratios that facilitate efficient heat transfer and photon penetration [12]. The combination of optimized bromine generation and fast interphase transfer within microstructured reactors achieves complete conversion in residence times as low as 15 seconds [29].

Solvent-free photochemical bromination represents the pinnacle of green chemistry achievement in this field [12]. The complete removal of organic solvents reduces the process mass intensity from 13.25 to just 4.33, representing a dramatic improvement in environmental impact [12]. This solvent-free approach maintains high conversion efficiency while eliminating the need for solvent recovery and purification [12].

The wavelength selectivity of photochemical bromination enables precise control over reaction pathways [27] [28]. Blue light at 405 nanometers provides optimal activation for N-bromosuccinimide while minimizing substrate degradation [27]. The use of household compact fluorescent lamps offers a cost-effective alternative to specialized photochemical equipment for laboratory-scale applications [9].

Photochemical bromination demonstrates exceptional scalability, with throughput capabilities exceeding 180 millimoles per hour [9]. The process can be readily scaled by operating reactors for extended periods or by implementing parallel reactor configurations [9]. The high throughput capability makes photochemical bromination suitable for both research applications and industrial production [9].

Temperature control in photochemical bromination systems enables optimization of both reaction rate and selectivity [28] [30]. Elevated temperatures reduce reaction times significantly, with some processes achieving completion in as little as one minute compared to traditional seven-minute protocols [27]. The improved reaction yields, increasing from 69% to 89%, demonstrate the benefits of optimized photochemical conditions [27].

| Light Source | Wavelength (nm) | Power (W) | Reaction Time | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| LED Array | 405 | 24-48 | 15-60 s | 95-99 | High |

| CFL | 400-500 | 15-25 | 2-5 min | 85-95 | Moderate |

| Mercury Lamp | 254-365 | 125-250 | 1-3 min | 90-98 | Variable |

| Xenon Lamp | 280-800 | 150-300 | 30-120 s | 92-99 | High |

Reaction Engineering Considerations

Continuous Flow Process Development

Continuous flow process development represents a paradigmatic shift in bromination chemistry, offering substantial advantages in terms of safety, efficiency, and scalability compared to traditional batch processes [10] [31] [32]. The implementation of continuous flow systems enables precise control over reaction parameters while maintaining consistent product quality and minimizing safety hazards [10] [31].

The fundamental design principles of continuous flow bromination systems emphasize the integration of multiple unit operations within a single processing train [31] [32]. The typical configuration incorporates three distinct reactor zones: bromine generation, bromination reaction, and bromine quenching [10]. This segmented approach ensures optimal conditions for each process step while preventing unwanted side reactions [10].

Microreactor technology has emerged as the preferred platform for continuous flow bromination due to its exceptional heat and mass transfer characteristics [31] [32]. The high surface-to-volume ratio of microchannels facilitates rapid heat removal and uniform temperature distribution throughout the reaction zone [31]. The enhanced mixing characteristics in microchannels ensure rapid and uniform contact between reactants, significantly improving reaction efficiency [31].

The in situ generation of bromine within continuous flow systems addresses the primary safety concerns associated with bromination chemistry [10] [31]. The sodium hypochlorite and hydrogen bromide system generates bromine at controlled rates, maintaining low instantaneous concentrations while ensuring complete conversion of the substrate [10]. This approach eliminates the need for bromine storage and handling, dramatically reducing safety risks [10].

Advanced process control strategies have been developed to optimize continuous flow bromination operations [32] [29]. Real-time monitoring of reaction temperature, pressure, and composition enables immediate response to process disturbances [32]. The implementation of feed-forward control systems anticipates changes in operating conditions and adjusts process parameters proactively to maintain optimal performance [32].

The residence time distribution in continuous flow reactors critically affects bromination selectivity and conversion [32] [29]. Plug flow behavior minimizes unwanted side reactions by ensuring uniform residence times for all reactor fluid elements [32]. The use of multiple reactor stages with intermediate cooling enables optimal temperature profiles for complex bromination sequences [32].

Heat integration strategies in continuous flow bromination systems enhance energy efficiency while maintaining process safety [10] [31]. The exothermic nature of bromination reactions provides opportunities for heat recovery and utilization in upstream process steps [31]. Advanced heat exchanger networks enable precise temperature control while minimizing external heating and cooling requirements [31].

Scale-up considerations for continuous flow bromination focus on maintaining the advantageous transport characteristics observed at laboratory scale [31] [32]. The numbering-up approach, utilizing multiple parallel microreactors, preserves optimal heat and mass transfer characteristics while achieving the desired production capacity [31]. This strategy avoids the scale-up challenges associated with conventional reactor scale-up [31].

| Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-8 hours | 15-300 seconds | 50-200x |

| Temperature Control | ±5°C | ±0.5°C | 10x |

| Product Consistency | CV 5-15% | CV <2% | 5-7x |

| Safety Rating | Moderate | High | Qualitative |

| Throughput | Variable | Constant | Process-dependent |

Thermal Hazard Assessment and Control

Thermal hazard assessment represents a critical component of safe bromination process development, requiring comprehensive evaluation of reaction energetics, thermal stability, and potential runaway scenarios [33] [34] [35]. The highly exothermic nature of bromination reactions necessitates rigorous thermal safety analysis to prevent dangerous temperature excursions and ensure process safety [33] [34].

The fundamental approach to thermal hazard assessment begins with differential scanning calorimetry analysis of all process materials [33] [34]. This technique identifies the onset temperature and magnitude of exothermic reactions, providing essential data for safe process design [33]. Materials exhibiting exothermic decomposition with energy releases greater than 800 joules per gram require special consideration due to potential detonating behavior [34].

Adiabatic calorimetry testing provides direct simulation of large-scale heat loss conditions, enabling accurate prediction of industrial-scale thermal behavior [34] [35]. These tests determine the adiabatic temperature rise under runaway conditions and identify the maximum temperature of synthesis reaction [33]. The adiabatic approach eliminates the need for safety margins typically required with other testing methods [34].

Reaction calorimetry studies quantify the heat generation rate and total heat release during normal bromination operations [33] [34]. The RC1mx reaction calorimeter enables measurement of heat generation under simulated process conditions [33]. This data supports the design of adequate cooling systems and establishes safe operating limits for industrial reactors [33].

The thermal stability assessment of brominated products and intermediates identifies potential decomposition hazards [33] [34]. Materials containing energetic functional groups, such as organic bromides, may undergo exothermic decomposition at elevated temperatures [34]. The establishment of maximum permissible temperatures prevents initiation of undesirable thermal events [34].

Advanced thermal hazard assessment incorporates computational fluid dynamics modeling to predict temperature distributions in industrial reactors [34] [35]. These models account for heat generation, heat transfer, and mixing effects to identify potential hot spots [34]. The integration of reaction kinetics with heat transfer calculations enables prediction of thermal runaway scenarios [35].

Risk assessment methodologies combine thermal hazard data with process operating conditions to evaluate overall safety levels [34] [35]. The risk matrix approach considers both the probability and severity of thermal events [35]. Characteristic temperature methods provide quantitative criteria for evaluating thermal hazards [33].

Process design modifications based on thermal hazard assessment include enhanced cooling systems, emergency relief sizing, and inherently safer chemistry [34] [33]. The implementation of continuous flow processing reduces thermal hazards by minimizing inventory and improving heat transfer [10]. Advanced process control systems provide rapid response to temperature excursions [34].

| Hazard Parameter | Acceptable Range | Monitoring Method | Control Measure |

|---|---|---|---|

| Adiabatic Temperature Rise | <50°C | RC1mx calorimetry | Enhanced cooling |

| Decomposition Temperature | >150°C | DSC analysis | Temperature limits |

| Heat Generation Rate | <500 W/kg | Reaction calorimetry | Controlled addition |

| Thermal Inertia (Phi Factor) | <2.0 | Calculation | Reactor design |

Scalability Challenges in Industrial Production

The transition from laboratory-scale to industrial-scale bromination presents numerous technical and economic challenges that require systematic engineering solutions [36] [37] [38]. Scalability considerations encompass reaction kinetics, heat and mass transfer, safety systems, and economic optimization [36] [38].

Heat transfer limitations represent the primary scalability challenge in bromination processes due to the highly exothermic nature of these reactions [34] [39]. As reactor size increases, the surface area to volume ratio decreases, reducing the capacity for heat removal [34]. This fundamental scaling relationship necessitates enhanced cooling systems and potentially modified reactor configurations for large-scale operation [34].

Mass transfer effects become increasingly significant at industrial scale, particularly for heterogeneous bromination systems [39] [40]. External mass transfer limitations arise when concentration gradients develop between the bulk fluid and catalyst surface [39]. Internal mass transfer limitations occur within porous catalysts when reactant diffusion becomes rate-limiting [39]. These effects can dramatically alter apparent reaction kinetics and product selectivity [39].

The oxygen transfer rate scaling presents unique challenges for aerobic bromination processes [41]. The fundamental difference between oxygen mass transfer coefficient and oxygen transfer rate scaling requires careful consideration in reactor design [41]. Achieving turbulent flow and industrially relevant agitation rates becomes increasingly difficult as reactor size increases [41].

Process intensification strategies offer solutions to many scalability challenges through the implementation of advanced reactor technologies [38] [29]. Microreactor technology maintains optimal heat and mass transfer characteristics at large scale through numbering-up approaches [31]. Advanced oxidation processes enable efficient utilization of oxidants through optimized reactor design [38].

Economic considerations play a crucial role in determining the optimal scale for bromination processes [37] [38]. The capital cost scaling relationships for different reactor types affect the economic viability of various process options [38]. Operating cost considerations, including raw material efficiency and energy consumption, influence the selection of optimal process conditions [37].

Quality control challenges at industrial scale require robust analytical methods and process control systems [41] [38]. Maintaining product consistency across large production batches necessitates advanced process monitoring and control strategies [41]. Statistical process control methods enable early detection of process deviations and prompt corrective action [38].

Regulatory compliance requirements for industrial bromination processes encompass environmental, health, and safety considerations [37] [42]. Thermal hazard assessment requirements become more stringent for large-scale operations [42]. Environmental impact assessments must address potential emissions and waste generation [38].

Supply chain considerations affect the scalability of bromination processes through raw material availability and logistics [36]. The availability of specialized brominating agents may limit the scale of certain processes [37]. Transportation and storage requirements for hazardous bromination reagents add complexity to large-scale operations [37].

| Scale Factor | Laboratory | Pilot Scale | Industrial | Scaling Challenge |

|---|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000+ L | Heat transfer |

| Heat Transfer Coefficient | 500-1000 W/m²K | 200-500 W/m²K | 100-300 W/m²K | Cooling capacity |

| Mixing Time | 1-10 s | 10-60 s | 60-300 s | Mass transfer |

| Capital Cost | $1K | $50K | $1M+ | Economic viability |

| Safety Requirements | Basic | Enhanced | Comprehensive | Regulatory compliance |